Lipophilicity (LogP) Comparison: 3-Pyridinyl vs 2-Pyridinyl and 4-Pyridinyl Isomers
The computed partition coefficient (XLogP3-AA) for the 3-pyridinyl isomer is 0.6, indicating higher lipophilicity compared to the 2-pyridinyl isomer (XLogP3-AA: 0.2) and the 4-pyridinyl isomer (XLogP3-AA: 0.2) [1]. This 0.4 log unit difference translates to a ~2.5-fold increase in octanol/water partitioning, suggesting superior membrane permeability potential [2].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | N,N-dimethyl-1-(2-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (XLogP3-AA: 0.2); N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (XLogP3-AA: 0.2) |
| Quantified Difference | Δ LogP = +0.4 versus both 2-pyridinyl and 4-pyridinyl isomers |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher LogP can improve passive membrane permeability, making the 3-pyridinyl isomer a preferred starting point for cell-based assays where intracellular target access is required.
- [1] PubChem. (2026). Computed Properties for N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (CID 1475268). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for N,N-dimethyl-1-(2-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (CID 139036) and N,N-dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine (CID 1475269). National Center for Biotechnology Information. View Source
